4-(3-(2-Bromophenoxy)propyl)morpholine
Description
Contextual Significance of the Morpholine (B109124) Scaffold in Chemical Biology and Pharmaceutical Sciences
The morpholine ring is a six-membered heterocycle containing both a secondary amine and an ether functional group. This unique combination of features has established it as a "privileged scaffold" in medicinal chemistry. wikipedia.orgnih.gov Its prevalence in a wide array of approved and experimental drugs is a testament to its advantageous physicochemical and biological properties. wikipedia.orgbiosynce.com
The morpholine scaffold is not merely a passive component; it often plays an active role in a drug's mechanism of action. It can act as a key interacting element with biological receptors or as a rigid scaffold that correctly orients other functional groups for optimal binding. e3s-conferences.orgsci-hub.se This versatility has led to the incorporation of the morpholine ring in a diverse range of therapeutic agents, including anticancer, anti-inflammatory, antiviral, and central nervous system-acting drugs. nih.govacs.org
Below is an interactive data table summarizing the key properties and roles of the morpholine scaffold in medicinal chemistry.
| Property/Role | Significance in Drug Discovery |
| Improved Pharmacokinetics | Enhances solubility and bioavailability. researchgate.net |
| Weak Basicity | Modulates biological interactions and metabolic stability. e3s-conferences.org |
| Versatile Scaffold | Orients functional groups for optimal target binding. sci-hub.se |
| Broad Biological Activity | Found in anticancer, anti-inflammatory, and antiviral drugs. nih.govacs.org |
Strategic Importance of Brominated Phenoxypropyl Derivatives in Medicinal Chemistry
The strategic placement of a bromine atom on a phenyl ring is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. Bromine, as a halogen, can significantly alter a compound's electronic and lipophilic properties. This can lead to improved therapeutic activity, a more favorable metabolic profile, and an extended duration of action. nih.gov
A key interaction that bromine can participate in is halogen bonding, a non-covalent interaction between the bromine atom and a Lewis base on a biological target, such as an enzyme or receptor. nih.gov This can contribute significantly to the binding affinity and selectivity of a drug candidate. Brominated compounds have found applications in a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. wikipedia.orgacs.org
The phenoxypropyl group, on the other hand, is recognized as a privileged moiety in drug design. The phenoxy group itself can engage in crucial binding interactions with biological targets, including π-π stacking and hydrogen bonding. The three-carbon propyl linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site. This combination of a rigid aromatic system and a flexible aliphatic chain is a common feature in many successful drugs.
The table below provides an interactive overview of the strategic importance of the components of brominated phenoxypropyl derivatives.
| Component | Strategic Importance in Medicinal Chemistry |
| Bromine Atom | Enhances therapeutic activity, influences metabolism, and participates in halogen bonding. nih.gov |
| Phenoxy Group | Acts as a privileged moiety, engaging in π-π stacking and hydrogen bonding. |
| Propyl Linker | Provides conformational flexibility for optimal target binding. |
Historical Context of Related Chemical Compounds in Research
The historical development of compounds containing morpholine and phenoxypropylamine moieties provides valuable context for understanding the interest in molecules like 4-(3-(2-Bromophenoxy)propyl)morpholine. The journey of morpholine in medicinal chemistry began in the mid-20th century, with the first morpholine-containing drug, preludin, being introduced for the treatment of obesity in 1955. sci-hub.se This was followed by the development of morpholine analogs as potent analgesic agents just two years later. sci-hub.se Since then, there has been a significant and continuous exploration of morpholine-containing compounds, leading to a substantial number of drugs on the market for various therapeutic applications. sci-hub.se
The history of phenoxypropylamine derivatives is notably intertwined with the development of antidepressants and beta-blockers. In the 1950s, the discovery of dichloroisoproterenol, a β-antagonist, laid the groundwork for the development of beta-blockers. wikipedia.org This led to the introduction of pronethalol in 1962 and, shortly after, the landmark drug propranolol. wikipedia.org Many of these early beta-blockers featured a phenoxypropylamine core structure.
In a parallel development, research at Eli Lilly in the 1970s on derivatives of the antihistamine diphenhydramine (B27) led to the discovery of 3-phenoxy-3-phenylpropan-1-amine (PPPA). wikipedia.org This compound became a foundational structure for the development of a new class of antidepressants, the selective serotonin (B10506) reuptake inhibitors (SSRIs). wikipedia.org This lineage of research highlights the rich history and proven therapeutic value of the phenoxypropylamine scaffold.
Structure
3D Structure
Properties
IUPAC Name |
4-[3-(2-bromophenoxy)propyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-12-4-1-2-5-13(12)17-9-3-6-15-7-10-16-11-8-15/h1-2,4-5H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKOYGRUWIFMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 3 2 Bromophenoxy Propyl Morpholine
Established Synthetic Routes for the Core Structure
Traditional synthetic strategies for molecules like 4-(3-(2-Bromophenoxy)propyl)morpholine rely on robust, multi-step sequences that build the molecule by forming key carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. These methods are characterized by their predictability and scalability.
Preparation of Key Precursors and Intermediates
A common approach involves the preparation of an N-alkylated morpholine (B109124) and a phenolic compound. For instance, N-(3-chloropropyl)morpholine can be synthesized by reacting morpholine with a dihalogenated alkane, such as 1-bromo-3-chloropropane (B140262). In this reaction, the more reactive bromine atom is displaced by the morpholine nitrogen, leaving the chlorine atom available for subsequent reaction.
Another key intermediate is 2-bromophenol (B46759) , which is commercially available but can also be prepared via the electrophilic bromination of phenol (B47542).
Alternatively, a different set of precursors can be prepared. This involves creating an ether-linked intermediate first. For example, reacting 2-bromophenol with 1-bromo-3-chloropropane under basic conditions would yield 1-(3-chloropropoxy)-2-bromobenzene . This intermediate contains the propyl linker attached to the brominated phenyl ring, ready for subsequent amination.
Etherification and Amine Alkylation Reactions
With the key intermediates in hand, the final assembly of this compound can proceed via two primary pathways:
Pathway A: Williamson Ether Synthesis: This is a widely used method for forming ethers. In this route, the sodium or potassium salt of 2-bromophenol (the phenoxide) is generated by treatment with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). This nucleophilic phenoxide is then reacted with N-(3-chloropropyl)morpholine. The phenoxide displaces the chloride ion in an Sₙ2 reaction to form the desired ether linkage, yielding the final product.
Pathway B: N-Alkylation of Morpholine: In this alternative pathway, the intermediate 1-(3-chloropropoxy)-2-bromobenzene is reacted directly with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the chlorine atom on the propyl chain to form the C-N bond. This reaction is typically carried out in the presence of a base to neutralize the HCl generated and is often accelerated by heat. researchgate.net
The table below summarizes typical conditions for these foundational reactions based on analogous preparations.
| Reaction Type | Nucleophile | Electrophile | Typical Base | Solvent | Temperature |
| Etherification | 2-Bromophenoxide | N-(3-chloropropyl)morpholine | K₂CO₃, NaH | DMF, Acetone | 25-100 °C |
| Amine Alkylation | Morpholine | 1-(3-chloropropoxy)-2-bromobenzene | K₂CO₃, Et₃N | Acetonitrile, Ethanol | Reflux |
Stereoselective Synthesis Approaches for Analogous Compounds
While this compound is an achiral molecule, the synthesis of chiral morpholine derivatives is of significant interest in medicinal chemistry. acs.org Stereoselective methods are employed to control the three-dimensional arrangement of atoms, which is crucial for biological activity.
One established approach begins with enantiomerically pure amino alcohols. e3s-conferences.org These chiral precursors can be cyclized to form morpholines while retaining the stereochemical integrity of the starting material. For example, a chiral amino alcohol can be N-alkylated with an appropriate electrophile, followed by an intramolecular cyclization (often an Sₙ2 reaction) to form the morpholine ring with defined stereocenters. nih.gov
Another powerful technique is asymmetric catalysis. For instance, the Sharpless asymmetric epoxidation can be used to create chiral epoxides from allylic alcohols. nih.gov These epoxides can then be opened by an amine, and subsequent chemical transformations can lead to the formation of enantiomerically enriched morpholine derivatives. nih.gov Copper-promoted oxyamination of alkenes also provides a pathway to stereoselectively synthesize aminomethyl-functionalized morpholines. nih.gov
Advanced Synthetic Techniques
Modern synthetic chemistry seeks to improve upon traditional methods by increasing efficiency, reducing reaction times, and employing more environmentally benign conditions.
Microwave-Assisted Synthesis Strategies
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often dramatically reducing reaction times from hours to minutes. mdpi.commdpi.com The application of microwave irradiation can significantly accelerate both the etherification and N-alkylation steps required for the synthesis of morpholine derivatives. researchgate.netnih.gov
The high-energy microwaves efficiently heat the reaction mixture, leading to faster reaction rates. This technique is particularly effective for polar molecules and ionic intermediates, which are common in the synthesis of this compound. For example, the N-alkylation of morpholine with an alkyl halide can be completed in minutes under microwave irradiation, compared to several hours using conventional heating. mdpi.com This rapid heating also minimizes the formation of side products, often leading to higher yields and purer compounds. mdpi.com
| Method | Typical Reaction Time | Energy Source | Advantages |
| Conventional Heating | 2-24 hours | Oil bath, heating mantle | Scalable, well-established |
| Microwave-Assisted | 1-30 minutes | Microwave irradiation | Rapid reaction rates, higher yields, fewer side products mdpi.com |
Photocatalytic Approaches to Morpholine Derivatives
Photocatalysis represents a cutting-edge approach to organic synthesis, utilizing light energy to drive chemical reactions. nih.gov This field has provided novel methods for constructing complex heterocyclic structures like morpholines under mild conditions. organic-chemistry.org
Visible-light photocatalysis can be used to generate radical intermediates that participate in cyclization reactions to form the morpholine ring. nih.gov For instance, a photocatalytic, diastereoselective annulation strategy has been developed for synthesizing substituted morpholines directly from readily available starting materials. nih.gov This method often employs an inexpensive organic photocatalyst in conjunction with a Lewis acid to achieve high yields and stereoselectivity. nih.govorganic-chemistry.org These reactions proceed through novel mechanisms, such as the formation of radical cations, and offer access to a diverse range of morpholine structures that may be difficult to obtain through traditional means. nih.gov
Chemical Reactivity and Derivatization of the this compound Scaffold
The strategic derivatization of the this compound scaffold can be systematically approached by targeting its three primary components. The reactivity of each part of the molecule can be selectively exploited to introduce new functional groups and build molecular complexity.
The bromine atom on the phenoxy group is a key site for modification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
The electron-rich nature of the 2-bromophenoxy group makes it a suitable substrate for various palladium-catalyzed reactions.
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, replacing the bromine atom with a primary or secondary amine. The choice of phosphine (B1218219) ligand is crucial for the efficiency of the coupling with electron-rich aryl bromides. wikipedia.orglibretexts.org For instance, the coupling of a molecule like 2-bromoanisole (B166433) with various amines can be achieved using a palladium catalyst and a strong base. youtube.comresearchgate.net
| Reaction | Nucleophile | Catalyst/Ligand | Base | Potential Product Moiety |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) / Biarylphosphine Ligand | Strong non-nucleophilic base (e.g., NaOtBu) | 2-(Amino)phenoxy |
| Suzuki Coupling | Organoboron Reagent | Pd(0) / Phosphine Ligand | Base (e.g., K2CO3) | 2-(Aryl/Vinyl)phenoxy |
| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) / Phosphine Ligand | Amine Base (e.g., Et3N) | 2-(Alkynyl)phenoxy |
| Heck Reaction | Alkene | Pd(0) / Phosphine Ligand | Base (e.g., Et3N) | 2-(Alkenyl)phenoxy |
Suzuki Coupling: To form a biaryl linkage, the bromophenoxy moiety can be coupled with an organoboron reagent, such as a boronic acid or ester, in a Suzuki reaction. libretexts.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. The coupling of 2-bromoanisole with phenylboronic acid is a well-established transformation. researchgate.net
Sonogashira Coupling: The introduction of an alkynyl group can be accomplished via the Sonogashira coupling, which pairs the aryl bromide with a terminal alkyne in the presence of palladium and copper co-catalysts. libretexts.orgwikipedia.org This reaction is valuable for the synthesis of conjugated systems. The coupling of p-bromoanisole with phenylacetylene (B144264) has been studied, providing a model for the reactivity of the target scaffold. researchgate.net
Heck Reaction: The Heck reaction allows for the formation of a new C-C bond by coupling the bromophenoxy group with an alkene. wikipedia.orgorganic-chemistry.org This reaction typically yields a trans-substituted alkene. The reaction of 4-bromoanisole (B123540) with acrylates is a known example of this transformation. tandfonline.com
Copper-Catalyzed Cross-Coupling Reactions:
Ullmann Condensation: The Ullmann reaction is a classical method for forming C-O, C-N, and C-S bonds. organic-chemistry.orgwikipedia.orgsynarchive.com It involves the reaction of the aryl bromide with an alcohol, amine, or thiol in the presence of a copper catalyst, often at elevated temperatures. nih.govfrontiersin.orgthieme-connect.de This method is particularly useful for the synthesis of diaryl ethers and substituted anilines.
The three-carbon propyl linker offers opportunities for modification, although these are generally less straightforward than reactions on the aromatic ring or the morpholine nitrogen.
Functionalization via Radical Reactions: While direct functionalization of the saturated alkyl chain is challenging, radical-based reactions could potentially introduce new functional groups. For example, under specific conditions, radical halogenation could occur, although selectivity might be an issue.
Cleavage of the Ether Linkage: The ether bond connecting the propyl linker to the phenoxy group can be cleaved under harsh conditions using strong acids like HBr or HI. This would result in the formation of a phenol and a 3-halopropylmorpholine derivative.
The nitrogen atom of the morpholine ring is a key site for various chemical transformations.
N-Oxidation: The tertiary amine of the morpholine ring can be readily oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Hofmann Elimination: The N-propylmorpholine moiety can undergo Hofmann elimination. wikipedia.orgmasterorganicchemistry.comlibretexts.orgallen.inlibretexts.org This reaction sequence involves exhaustive methylation of the morpholine nitrogen with methyl iodide to form a quaternary ammonium (B1175870) salt. Subsequent treatment with a strong base, like silver oxide, and heat leads to an E2 elimination, typically yielding the less substituted alkene (the "Hofmann product") and N-methylmorpholine.
Polonovski Reaction: The N-oxide of 4-propylmorpholine (B1605852) can undergo a Polonovski reaction upon treatment with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride. chemistry-reaction.comsynarchive.comchemistry-reaction.comorganicreactions.orgnih.govresearchgate.net This reaction generates an iminium ion intermediate, which can then be trapped by nucleophiles or undergo further transformations, such as dealkylation to yield N-acetylmorpholine and propionaldehyde.
| Reaction | Reagents | Key Intermediate | Potential Products |
|---|---|---|---|
| N-Oxidation | H2O2 or m-CPBA | N-oxide | This compound N-oxide |
| Hofmann Elimination | 1. Excess CH3I; 2. Ag2O, H2O, Heat | Quaternary ammonium hydroxide | Propene + 4-(2-Bromophenoxy)propyl-N-methylmorpholinium hydroxide |
| Polonovski Reaction | 1. Oxidizing agent; 2. (CF3CO)2O | Iminium ion | N-trifluoroacetylmorpholine + Propionaldehyde |
Mechanistic Investigations of Reactive Pathways
The synthetic transformations of the this compound scaffold are underpinned by well-established reaction mechanisms.
Mechanism of Buchwald-Hartwig Amination: The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve: wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.orgrug.nl
Oxidative addition of the aryl bromide to a Pd(0) complex to form a Pd(II) species.
Coordination of the amine to the Pd(II) complex.
Deprotonation of the coordinated amine by a base to form a palladium-amido complex.
Reductive elimination from the palladium-amido complex to yield the desired arylamine and regenerate the Pd(0) catalyst.
Mechanism of Ullmann Condensation: The mechanism of the Ullmann reaction is thought to proceed through the following steps: organic-chemistry.orgwikipedia.orgslideshare.netwikipedia.org
Formation of a copper(I) alkoxide or amide in situ.
Oxidative addition of the aryl halide to the copper(I) species to form a Cu(III) intermediate.
Reductive elimination from the Cu(III) complex to furnish the final product and a copper(I) halide.
Mechanism of the Polonovski Reaction: The Polonovski reaction mechanism involves: chemistry-reaction.comsynarchive.comchemistry-reaction.comorganicreactions.orgnih.gov
Activation of the N-oxide by acylation with an anhydride, forming an N-acyloxyammonium salt.
Base-mediated abstraction of a proton from a carbon alpha to the nitrogen, leading to the formation of an iminium ion and the release of a carboxylate.
The resulting iminium ion can then be hydrolyzed or react with other nucleophiles.
Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies
Impact of Bromine Position and Aromatic Substituent Variations on Biological Activity
The nature and position of substituents on the phenyl ring of phenoxypropylmorpholine analogs are critical determinants of their biological activity. The presence of a bromine atom, as in 4-(3-(2-Bromophenoxy)propyl)morpholine, significantly influences the compound's electronic and lipophilic properties.
The ortho-position of the bromine atom is particularly noteworthy. Halogen atoms at this position can induce a conformational preference in the molecule through steric and electronic effects, potentially influencing its binding affinity for a specific biological target. The electron-withdrawing nature of bromine can also affect the pKa of the phenoxy oxygen, altering its hydrogen bonding capabilities.
Variations in the aromatic substituent can lead to a range of biological effects. For instance, replacing the bromine with other halogens or with alkyl or alkoxy groups would modify the lipophilicity and electronic distribution of the aromatic ring. The table below illustrates how different substituents on the phenyl ring of a hypothetical series of phenoxypropylmorpholine analogs could modulate their biological activity, based on general medicinal chemistry principles.
| Substituent at ortho-position | Electronic Effect | Lipophilicity (LogP contribution) | Potential Impact on Activity |
| -H | Neutral | 0 | Baseline activity |
| -Br | Electron-withdrawing, weak | +0.86 | May enhance binding through halogen bonding or increased lipophilicity |
| -Cl | Electron-withdrawing, weak | +0.71 | Similar to bromo, but with smaller size |
| -F | Electron-withdrawing, strong | +0.14 | May alter electronic interactions and metabolic stability |
| -CH3 | Electron-donating, weak | +0.56 | Increases lipophilicity, may introduce steric hindrance |
| -OCH3 | Electron-donating, strong | -0.02 | May form hydrogen bonds, alters electronic profile |
Note: This table is illustrative and based on general principles. Actual activity would depend on the specific biological target.
Conformational Flexibility and Its Influence on Molecular Recognition
The conformational flexibility of this compound is a key factor in its ability to adapt to the binding site of a biological target. This flexibility arises from the rotatable bonds within the propyl linker and the connection between the linker and the phenyl and morpholine (B109124) rings.
Role of the Propyl Chain Length and Substitutions in Ligand-Target Interactions
The three-carbon propyl chain in this compound serves as a spacer between the aromatic ring and the morpholine moiety. The length of this linker is often optimal for bridging two key interaction points within a binding site.
Studies on related classes of compounds have shown that both shortening and lengthening the alkyl chain can have a dramatic effect on biological activity. A shorter chain might not be able to span the required distance, while a longer chain could introduce excessive flexibility or lead to unfavorable steric interactions.
Substitutions on the propyl chain would also be expected to influence activity. For example, the introduction of a methyl group could create a chiral center and introduce steric constraints, potentially leading to stereoselective biological activity.
The following table outlines the potential consequences of modifying the propyl chain length in phenoxypropylmorpholine analogs.
| Chain Length | Number of Carbons | Expected Flexibility | Potential Effect on Target Interaction |
| Ethyl | 2 | Lower | May be too short to bridge key binding domains |
| Propyl | 3 | Optimal | Assumed to be the optimal length for the target |
| Butyl | 4 | Higher | May be too flexible or introduce steric clashes |
| Pentyl | 5 | Much higher | Likely to decrease activity due to entropic penalty upon binding |
Contribution of the Morpholine Moiety to Biological Profile and Pharmacological Specificity
The nitrogen atom of the morpholine ring is basic and will be protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with acidic residues in a biological target, such as aspartate or glutamate. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, further anchoring the ligand in the binding site.
Mechanistic Investigations of Biological Activity in Vitro and in Silico
Identification and Characterization of Putative Molecular Targets
Limited publicly available research has been conducted on the specific molecular targets of 4-(3-(2-Bromophenoxy)propyl)morpholine. The primary focus of existing data has been on its interaction with a particular enzyme, as detailed in the subsequent sections.
Currently, there is no publicly available scientific literature detailing the receptor binding affinities or modulatory effects of this compound. Studies investigating its potential agonistic or antagonistic activities at various receptors have not been reported.
The primary molecular target identified for this compound is Mevalonate kinase (MVK) from the bacterium Streptococcus pneumoniae D39. bindingdb.org Bioassay data from studies curated by the Southern Research Molecular Libraries Screening Center (SRMLSC) indicate that this compound exhibits inhibitory activity against this enzyme. bindingdb.org
The inhibitory effects have been quantified through IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The recorded IC50 values from these assays are 1.08E+5 nM. bindingdb.org Further details on the specific kinetics of this inhibition, such as the inhibition constant (Ki) or the precise mechanism of action (e.g., competitive, non-competitive), are not extensively detailed in the available records.
| Target Enzyme | Organism | Assay Type | IC50 (nM) | Source |
|---|---|---|---|---|
| Mevalonate kinase (MVK) | Streptococcus pneumoniae D39 | Enzyme Inhibition | 108,000 | bindingdb.org |
There is no available scientific data concerning the modulation of cellular pathways or the analysis of signaling cascades affected by this compound.
In Vitro Biological Profiling and Phenotypic Assays
The in vitro biological profiling of this compound is not extensively documented in publicly accessible scientific literature.
While the compound has been shown to inhibit a bacterial enzyme, Mevalonate kinase, direct evaluations of its antimicrobial activity in cell-based systems have not been reported. bindingdb.org Similarly, there is no available data from in vitro studies assessing its potential antihyperlipidemic or anticancer mechanisms.
Consistent with the lack of data on cellular pathway modulation, there is no specific characterization of biological pathways that are directly modulated by this compound. The inhibition of Mevalonate kinase suggests a potential interference with the isoprenoid biosynthesis pathway in Streptococcus pneumoniae. bindingdb.org However, further studies are required to confirm this and to understand the broader implications on the organism's biological pathways.
Mechanistic Insights from Structural Biology Unavailable for this compound
A comprehensive review of published scientific literature and structural databases reveals a current absence of data regarding the mechanistic insights into the biological activity of this compound from structural biology techniques such as co-crystallization and cryo-electron microscopy.
As of the latest available information, there are no publicly accessible Protein Data Bank (PDB) entries or cryo-electron microscopy structures detailing the interaction of this compound with a specific biological target. Such studies are crucial for elucidating the precise binding mode, identifying key molecular interactions, and understanding the conformational changes in both the ligand and its target protein upon binding.
Without these structural insights, a detailed understanding of how this compound exerts its effects at a molecular level remains speculative and cannot be definitively described. The scientific community relies on these atomic-level visualizations to validate findings from other experimental methods and to guide further drug discovery and development efforts.
Therefore, the subsection on Mechanistic Insights from Structural Biology cannot be populated with the detailed research findings and data tables as requested, due to the lack of primary research in this specific area.
Computational Chemistry and Molecular Modeling Studies
Ligand-Based and Structure-Based Drug Design Principles
Drug design strategies are broadly categorized into ligand-based and structure-based approaches, both of which offer unique advantages in the quest for novel therapeutics. nih.gov
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This method relies on the knowledge of other molecules—or ligands—that are known to interact with the target. nih.govquora.com By analyzing a set of active molecules, researchers can develop a pharmacophore model, which defines the essential structural features required for biological activity. axispharm.com For 4-(3-(2-Bromophenoxy)propyl)morpholine, an LBDD approach would involve studying structurally similar compounds with known activities to identify key molecular fragments and properties that contribute to its effects. The morpholine (B109124) ring, for instance, is a versatile and common scaffold in medicinal chemistry, often included to modulate physicochemical and pharmacokinetic properties. nih.govresearchgate.net Modifications to the bromophenoxy group or the propyl linker could be systematically explored to establish a structure-activity relationship (SAR), guiding the synthesis of analogues with improved potency or selectivity. axispharm.com
Structure-Based Drug Design (SBDD) , conversely, depends on the availability of the 3D structure of the biological target, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. iaanalysis.comextrapolations.com This approach allows for the direct design of molecules that can fit into and interact with the target's binding site. extrapolations.com While specific targets for this compound are not extensively documented in publicly available literature, this design principle would involve identifying its biological target and using that structure to guide molecular optimization. If a target structure is known, computational tools can predict how modifications to the compound would affect its binding affinity and specificity. wikipedia.org
Molecular Docking and Dynamics Simulations for Binding Mode Analysis and Affinity Prediction
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its protein target at an atomic level. nih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. wikipedia.org The process involves computationally placing the ligand into the binding site of a protein and evaluating the energetic favorability of various poses using scoring functions. wikipedia.orgacs.org This analysis helps to identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. iaanalysis.com For this compound, docking studies would be essential to hypothesize its binding mode within a specific target, providing insights that can guide further optimization. mdpi.com
Molecular Dynamics (MD) Simulations complement docking studies by introducing flexibility and simulating the dynamic nature of molecular interactions over time. acs.orgnih.gov After a binding pose is predicted by docking, an MD simulation can be run to assess the stability of this pose. nih.gov These simulations model the movements of every atom in the system, providing a more realistic representation of the biological environment and allowing for a more refined calculation of binding free energy. iaanalysis.comnih.gov This helps confirm whether the interactions predicted by docking are maintained over time. nih.gov
Table 1: Illustrative Output of a Hypothetical Molecular Docking Study This table is for illustrative purposes to show typical data generated from a molecular docking simulation and does not represent actual experimental results for this compound.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | Predicted strength of the interaction between the ligand and the protein. |
| Key Interacting Residues | Tyr88, Phe212, Val145 | Amino acids in the protein's active site forming significant bonds with the ligand. |
| Types of Interactions | Hydrogen Bond, Hydrophobic, Pi-Pi Stacking | Specific non-covalent bonds stabilizing the ligand in the binding pocket. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org QSAR models are powerful predictive tools in drug discovery, used for virtual screening, lead optimization, and predicting the activity of novel compounds before they are synthesized. jocpr.comdeeporigin.comfiveable.me
The development of a QSAR model for analogues of this compound would involve several steps:
Data Collection: A dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: Various physicochemical properties and structural features, known as molecular descriptors, are calculated for each compound. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP).
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed biological activity. fiveable.menih.gov
Validation: The model's predictive power is rigorously tested using both internal and external sets of compounds to ensure its reliability.
Once validated, the QSAR model can predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing, saving significant time and resources. deeporigin.com
In Silico Prediction of Molecular Properties for Optimization (e.g., Metabolic Stability, Membrane Permeability)
Beyond predicting a compound's activity at its target, computational models are crucial for evaluating its drug-like properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govnih.govomicstutorials.com Early in silico prediction of these properties helps to identify and address potential liabilities, reducing the rate of late-stage drug development failures. researchgate.netresearchgate.net
Metabolic Stability: The metabolic breakdown of a drug, primarily by enzymes in the liver, is a key determinant of its duration of action. acs.org The morpholine moiety, while often beneficial for solubility and potency, can sometimes be susceptible to metabolic oxidation. nih.govsci-hub.seresearchgate.net Computational tools can predict the most likely sites of metabolism on a molecule. acs.orgnih.gov For this compound, these models could identify atoms on the morpholine or phenyl rings that are most vulnerable to enzymatic attack, allowing medicinal chemists to proactively modify the structure—for instance, by introducing a blocking group—to enhance its metabolic stability and prolong its therapeutic effect. arxiv.orgoup.comoup.com
Membrane Permeability: A drug's ability to pass through biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets, is critical for its efficacy. nih.gov In silico models predict permeability based on calculated molecular properties like lipophilicity (LogP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. acs.orgnih.govresearchgate.net These parameters provide an early assessment of whether a compound is likely to have good oral bioavailability or CNS penetration. mdpi.comacs.org
Table 2: Predicted Physicochemical Properties of this compound Data sourced from PubChem (CID: 2057833). These properties are used in computational models to predict ADME behavior.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C13H18BrNO2 |
| Molecular Weight | 300.2 g/mol |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| Polar Surface Area | 21.7 Ų |
Advanced Analytical Methodologies for Comprehensive Characterization of 4 3 2 Bromophenoxy Propyl Morpholine
The unambiguous structural confirmation and purity assessment of 4-(3-(2-Bromophenoxy)propyl)morpholine rely on a suite of advanced analytical techniques. These methodologies provide detailed insights into the molecule's atomic connectivity, functional groups, three-dimensional structure, and purity profile. Spectroscopic and chromatographic methods are central to its characterization, while X-ray crystallography offers the ultimate confirmation of its solid-state architecture.
Future Directions and Research Perspectives in Medicinal Chemistry
Rational Design of Novel Analogs and Derivatives for Enhanced Biological Activity
Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create new molecules with improved affinity, selectivity, and efficacy for a specific biological target. For 4-(3-(2-bromophenoxy)propyl)morpholine, a systematic structure-activity relationship (SAR) study would be the first step. nih.gov This involves synthesizing a library of analogs where each part of the molecule is systematically modified to understand its contribution to biological activity.
Key areas for modification include:
The Bromophenoxy Ring: The position and nature of the substituent on the phenyl ring can be altered. Replacing the bromine atom with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups could significantly impact binding affinity and selectivity. mdpi.com Furthermore, exploring different substitution patterns (ortho, meta, para) on the phenoxy ring can fine-tune the electronic and steric properties of the molecule.
The Propyl Linker: The length and rigidity of the alkyl chain connecting the phenoxy and morpholine (B109124) rings can be varied. Shortening or lengthening the chain (e.g., ethyl, butyl) or introducing conformational constraints, such as double bonds or cyclic structures, could optimize the orientation of the pharmacophores for better target engagement.
The Morpholine Ring: While the morpholine ring itself is often beneficial for pharmacokinetic properties, introducing substituents on the ring can lead to novel interactions with the target protein. nih.gov Creating chiral centers on the morpholine ring could also introduce stereoselectivity in biological activity. organic-chemistry.org Bioisosteric replacement of the morpholine ring with other heterocyclic systems like piperazine (B1678402) or thiomorpholine (B91149) could also be explored to modulate activity and physicochemical properties. enamine.net
Table 1: Proposed Modifications for Rational Analog Design
| Molecular Scaffold | Modification Site | Example Modifications | Potential Impact |
|---|---|---|---|
| This compound | Bromophenoxy Ring | Substitution of Bromine (e.g., -F, -Cl, -CH3, -NO2) | Alter electronic properties, binding affinity |
| Positional Isomers (meta-, para-bromo) | Modify steric hindrance and binding orientation | ||
| Propyl Linker | Chain Length Variation (ethyl, butyl) | Optimize distance between pharmacophores | |
| Introduction of Rigidity (e.g., cyclopropyl) | Constrain conformation for improved binding | ||
| Morpholine Ring | C-substitution (e.g., methyl, phenyl) | Enhance target interactions, introduce chirality | |
| Bioisosteric Replacement (e.g., thiomorpholine) | Modulate ADME properties and activity |
Exploration of Polypharmacology and Multi-Targeting Strategies
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly appreciated concept in drug discovery, particularly for complex multifactorial diseases like cancer and central nervous system disorders. nih.govresearchgate.net The morpholine scaffold is present in numerous drugs that act on a wide array of molecular targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. nih.govresearchgate.net
Future research on this compound should involve broad-spectrum screening against various target families to identify potential multi-target activities. Given the structural similarities to compounds with known activities, potential targets could include:
Phosphoinositide 3-kinases (PI3K): Several morpholine-containing molecules are potent PI3K inhibitors. nih.gov
Dopamine and Sigma Receptors: Substituted morpholines have shown affinity for various central nervous system receptors. researchgate.net
Enzyme Inhibition: The scaffold is an integral component of inhibitors for various enzymes. nih.gov
A multi-targeting strategy could be intentionally pursued by designing hybrid molecules that combine the structural features of this compound with other known pharmacophores to simultaneously modulate different pathways involved in a disease state. researchgate.net This approach could lead to more effective therapies with a reduced likelihood of drug resistance. researchgate.net
Integration with High-Throughput Screening and Combinatorial Chemistry in Drug Discovery
To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are essential.
Combinatorial chemistry allows for the rapid synthesis of large, indexed libraries of related compounds. A library based on the this compound core could be generated by combining a diverse set of substituted phenols, various linkers, and different amine heterocycles in a systematic fashion.
This library can then be subjected to HTS, where thousands of compounds are rapidly tested for their activity against a specific biological target. nih.gov HTS assays, such as those measuring intracellular cAMP levels for GPCRs or enzymatic activity, can quickly identify "hits" from the combinatorial library. nih.gov These initial hits can then be selected for further optimization through more focused medicinal chemistry efforts, guided by the principles of rational design discussed earlier. This integrated approach accelerates the discovery of lead compounds with promising therapeutic potential.
Development of Advanced Methodologies for Synthesis and Biological Evaluation
Advances in synthetic organic chemistry provide powerful tools for creating novel and complex morpholine derivatives. Traditional methods are often being replaced by more efficient, scalable, and environmentally friendly "green" synthesis protocols. chemrxiv.orgchemrxiv.org Future synthetic efforts for analogs of this compound could leverage methodologies such as:
Photocatalysis and Flow Chemistry: These modern techniques can enable novel chemical transformations and provide better control over reaction conditions, facilitating the synthesis of complex molecules and improving scalability. organic-chemistry.org
Stereoselective Synthesis: As biological systems are chiral, the development of methods to synthesize specific stereoisomers of substituted morpholines is crucial for producing more selective and potent drug candidates. researchgate.net
Concurrently, advanced biological evaluation techniques are needed to comprehensively characterize the synthesized compounds. Beyond simple in vitro activity assays, this includes cellular assays to determine effects on specific signaling pathways, early-stage ADME (absorption, distribution, metabolism, and excretion) profiling to assess drug-like properties, and in vivo studies in relevant disease models to confirm therapeutic efficacy. ijprs.comnih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(3-(2-Bromophenoxy)propyl)morpholine to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves adjusting stoichiometric ratios (e.g., bromophenol to morpholine derivatives), solvent selection (polar aprotic solvents like DMF or THF), and temperature control. Catalytic methods, such as using palladium catalysts for coupling reactions, can enhance efficiency. Purification via column chromatography or recrystallization with hexane/ethyl acetate mixtures is recommended to isolate high-purity product .
- Key Variables : Reaction time, pH for nucleophilic substitution, and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., morpholine ring protons at δ 2.4–3.8 ppm, bromophenoxy aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~326).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How does the position of the bromine substituent on the phenoxy group influence the compound’s reactivity?
- Methodological Answer : Comparative studies with ortho-, meta-, and para-bromo analogs (e.g., 4-(3-(3-Bromophenoxy)propyl)morpholine) reveal steric and electronic effects. Ortho-substitution (2-bromo) increases steric hindrance, reducing nucleophilic substitution rates, while para-substitution enhances electronic stabilization. Reactivity can be quantified via kinetic assays using nucleophiles like amines .
| Analog | Substituent Position | Reactivity (Relative Rate) |
|---|---|---|
| This compound | Ortho (2-Br) | 1.0 (Baseline) |
| 4-(3-(3-Bromophenoxy)propyl)morpholine | Meta (3-Br) | 1.3 |
| 4-(3-(4-Bromophenoxy)propyl)morpholine | Para (4-Br) | 1.5 |
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies in enzyme inhibition (e.g., COX-2 vs. PDE4) may arise from conformational flexibility of the propylmorpholine chain. Molecular dynamics simulations (AMBER/CHARMM force fields) can model ligand-receptor interactions. Validate via mutagenesis studies targeting residues in binding pockets .
- Data Reconciliation : Compare IC₅₀ values under standardized assay conditions (pH 7.4, 37°C) and account for cell permeability differences using logP calculations .
Q. How can enantioselective synthesis of this compound be achieved for chiral pharmacology studies?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (BINAP-Ru complexes) during propyl chain formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or CD spectroscopy. Biological activity of enantiomers can be tested in vitro using racemic vs. resolved forms .
Q. What computational strategies predict the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- DFT Calculations : Predict hydrolysis pathways (e.g., Br-C bond cleavage) under acidic/basic conditions.
- EPI Suite Modeling : Estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) profiles.
- Experimental Validation : Use LC-MS/MS to detect degradation products in simulated wastewater (pH 3–9, UV exposure) .
Q. How do structural modifications to the morpholine ring affect the compound’s pharmacokinetic properties?
- Methodological Answer : Replace morpholine with piperidine or thiomorpholine and assess logD (octanol-water distribution), plasma protein binding (equilibrium dialysis), and metabolic stability (human liver microsomes). Pharmacokinetic parameters (t₁/₂, Cmax) can be modeled using PBPK software (GastroPlus) .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for this compound in aqueous vs. lipid matrices?
- Methodological Answer : Solubility discrepancies may stem from polymorphic forms (amorphous vs. crystalline) or aggregation tendencies. Characterize solid-state forms via XRPD and DSC. Use surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
